9(2H)-Acridinone, 1,3,4,10-tetrahydro-

Description

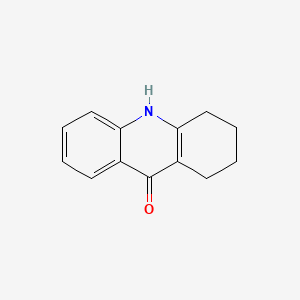

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,10-tetrahydro-1H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXTAUZJWYDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157142 | |

| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56717-04-5, 13161-85-8 | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56717-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13161-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-9-acridanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFR4CG6V1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3,4,10-Tetrahydro-9(2H)-acridinone

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroacridinone Scaffold

The 1,3,4,10-tetrahydro-9(2H)-acridinone (THA) core is a privileged heterocyclic scaffold in medicinal chemistry. Compounds bearing this structure are analogues of acridines and have garnered significant interest for their diverse pharmacological activities.[1] Notably, THA derivatives have been extensively investigated for their potential as therapeutics for Alzheimer's disease, primarily due to their ability to inhibit acetylcholinesterase, an enzyme implicated in the progression of the disease.[1] Beyond neurodegenerative disorders, this structural motif has also shown promise in the development of antimalarial agents and as fluorescent probes in analytical chemistry.[1] A thorough understanding of the synthesis and detailed characterization of the parent compound, 1,3,4,10-tetrahydro-9(2H)-acridinone, is therefore fundamental for researchers aiming to explore and expand upon the therapeutic potential of this important class of molecules.

Synthetic Strategy: The Bernthsen Acridine Synthesis

A robust and widely employed method for the synthesis of acridinones and their derivatives is the Bernthsen acridine synthesis. This acid-catalyzed condensation reaction provides a direct route to the tricyclic acridone system. In the context of 1,3,4,10-tetrahydro-9(2H)-acridinone, a variation of this approach, often involving the reaction of anthranilic acid with cyclohexanone, proves to be an effective strategy. The reaction proceeds through the formation of an intermediate enamine, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the target acridinone.

An alternative and historically significant approach is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine.[2][3][4] While versatile for a range of substituted acridones, the Bernthsen synthesis often offers a more direct and atom-economical route for the specific target of 1,3,4,10-tetrahydro-9(2H)-acridinone. Another related method is the Borsche–Drechsel cyclization, which is primarily used for the synthesis of tetrahydrocarbazoles but shares mechanistic similarities involving the acid-catalyzed cyclization of a hydrazone intermediate.[5][6][7][8]

For the purpose of this guide, we will focus on a practical and efficient one-pot synthesis of 1,3,4,10-tetrahydro-9(2H)-acridinone from readily available starting materials.

References

- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann reaction | PPTX [slideshare.net]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 6. Borsche-Drechsel Cyclization [drugfuture.com]

- 7. About: Borsche–Drechsel cyclization [dbpedia.org]

- 8. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]

The Unveiling of a Scaffold: A Technical Guide to the Crystal Structure Analysis of 1,3,4,10-tetrahydro-9(2H)-acridinone

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 1,3,4,10-tetrahydro-9(2H)-acridinone. This heterocyclic compound is a key pharmacophore in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including neurodegenerative diseases and oncology. A profound understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This document navigates through the critical stages of the analytical process, from synthesis and crystallization to data acquisition and structural refinement. It is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to elucidate the structures of pharmacologically relevant small molecules.

Introduction: The Significance of 1,3,4,10-tetrahydro-9(2H)-acridinone

The acridine scaffold has long been a subject of intense scientific scrutiny due to the diverse pharmacological activities exhibited by its derivatives.[1] The partially saturated analogue, 1,3,4,10-tetrahydro-9(2H)-acridinone (TCHA), represents a crucial structural motif in the development of novel therapeutics. Its derivatives have been investigated for their potential as acetylcholinesterase inhibitors in the context of Alzheimer's disease, as well as for their antimalarial and anticancer properties.[2] The conformational flexibility of the tetrahydro moiety, coupled with the hydrogen bonding capabilities of the acridinone core, allows for nuanced interactions with biological targets.

Elucidating the precise three-dimensional arrangement of atoms within the TCHA crystal lattice is fundamental to understanding its physicochemical properties and biological function.[3] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this information, providing unparalleled detail on bond lengths, bond angles, and intermolecular interactions.[4] This guide aims to provide both the theoretical underpinnings and the practical, field-proven protocols for the successful crystal structure determination of TCHA and its analogues.

Synthesis and Purification of 1,3,4,10-tetrahydro-9(2H)-acridinone

The journey to a crystal structure begins with the synthesis of high-purity material. While several synthetic routes to the acridone core have been reported, a common and effective method involves the condensation of an appropriate aniline with a cyclohexanone derivative, followed by cyclization.[5] Microwave-assisted organic synthesis has also emerged as a rapid and efficient alternative to conventional heating for the preparation of acridines.[6]

A Generalized Synthetic Approach:

A prevalent method for synthesizing the parent acridone structure involves the Ullmann condensation, which can be adapted for tetrahydroacridinone synthesis. The general principle involves the reaction of an anthranilic acid derivative with a cyclohexanone.

Post-synthesis, rigorous purification is non-negotiable. The presence of even minor impurities can significantly impede crystallization. Column chromatography using silica gel is a standard and effective method for isolating the target compound. The purity of the final product should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization trials.

The Art and Science of Crystallization

The generation of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the structure determination process.[7] It is a delicate interplay of thermodynamics and kinetics, requiring patience and meticulous experimentation. The fundamental principle is to slowly bring a solution of the compound to a state of supersaturation, from which crystals can nucleate and grow.[8]

Solvent Selection: The Foundation of Success

The choice of solvent is critical and is guided by the solubility profile of TCHA. The ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at lower temperatures. A preliminary solubility screening with a range of solvents of varying polarities is a crucial first step. For acridinone derivatives, solvents such as ethanol, methanol, chloroform, and dimethylformamide (DMF) are often good starting points.[9]

Common Crystallization Techniques for Small Organic Molecules

Several techniques can be employed to achieve the slow supersaturation necessary for crystal growth.[10]

-

Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to evaporate slowly from a saturated solution, thereby increasing the solute concentration.[9] The rate of evaporation can be controlled by adjusting the opening of the vial.

-

Solvent-Antisolvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a miscible "poor" solvent (the antisolvent) on top. Slow diffusion of the antisolvent into the solution reduces the solubility of the compound, inducing crystallization.[10]

-

Vapor Diffusion: In this method, a concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile antisolvent. The vapor of the antisolvent slowly diffuses into the solution, causing crystallization.[10]

Step-by-Step Protocol for Crystallization of TCHA (Illustrative Example):

-

Preparation of a Saturated Solution: In a small, clean vial, dissolve a small amount of purified TCHA in a minimal volume of a suitable solvent (e.g., methanol) with gentle heating to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

-

Initiating Crystallization (Slow Evaporation): Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Monitoring and Harvesting: Monitor the vial over several days for the appearance of single crystals. Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or a loop.

Caption: General workflow for the crystallization of small organic molecules.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This technique relies on the principle that the electrons of the atoms in a crystal lattice scatter an incident X-ray beam in a predictable pattern.[4] By analyzing the geometry and intensity of this diffraction pattern, the three-dimensional arrangement of atoms can be deduced.[3]

Data Collection

A single crystal of TCHA is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[11] Modern diffractometers, such as those equipped with Kappa geometry, allow for the collection of a complete dataset by rotating the crystal through a series of angles.[12]

Structure Solution and Refinement

The collected diffraction data, consisting of a list of reflection intensities and their positions, is then processed to determine the crystal structure.

The process generally involves:

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.[13]

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group, which describes the symmetry elements present in the crystal structure.[13]

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[14]

Caption: Simplified workflow of a single-crystal X-ray diffraction experiment.

Data Presentation and Interpretation: The Case of Acridone

As of the time of this writing, a complete, publicly available crystal structure of 1,3,4,10-tetrahydro-9(2H)-acridinone (CAS: 13161-85-8) was not found in the Cambridge Structural Database (CSD). Therefore, for illustrative purposes, we will present the crystallographic data for the parent compound, acridone (CCDC Number: 260605).[10] This provides a relevant framework for understanding the kind of data obtained from an SCXRD experiment.

Table 1: Crystallographic Data for Acridone (CCDC 260605)

| Parameter | Value |

| Chemical Formula | C₁₃H₉NO |

| Formula Weight | 195.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 15.000(3) |

| b (Å) | 16.200(3) |

| c (Å) | 3.900(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 947.7(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.366 |

| R-factor (%) | 4.5 |

Interpretation of the Data:

The data in Table 1 reveals that acridone crystallizes in the orthorhombic system with the space group P2₁2₁2₁. The unit cell dimensions define the size and shape of the repeating unit in the crystal. The 'Z' value of 4 indicates that there are four molecules of acridone in each unit cell. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value of 4.5% is indicative of a well-refined structure.

For TCHA, one would expect differences in the unit cell parameters and potentially the space group due to the presence of the non-aromatic, puckered tetrahydro ring, which would influence the crystal packing. The analysis of the TCHA structure would focus on the conformation of this ring (e.g., chair, boat, or twist-boat) and the nature of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which are critical for its biological activity.

Conclusion: From Structure to Function

The determination of the crystal structure of 1,3,4,10-tetrahydro-9(2H)-acridinone is a critical step in the rational design of new therapeutic agents. This guide has outlined the key experimental stages, from synthesis and crystallization to the principles of single-crystal X-ray diffraction and data interpretation. The resulting three-dimensional model provides invaluable insights into the molecule's conformation and intermolecular interactions, which can be used to inform computational docking studies, understand structure-activity relationships, and guide the synthesis of next-generation analogues with improved efficacy and selectivity. The methodologies described herein are robust and widely applicable to the structural elucidation of other small molecule drug candidates, underscoring the indispensable role of crystallography in modern drug discovery.

References

- 1. 1(2H)-Acridinone, 3,4-dihydro-3,3-dimethyl-9-phenyl- | C21H19NO | CID 11255072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | C13H17ClN2O | CID 6420002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 9-Amino-1,2,3,4-tetrahydroacridine hydrate | C13H16N2O | CID 19795236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

- 11. Crystallography Open Database: Search results [qiserver.ugr.es]

- 12. DSpace [repository.kaust.edu.sa]

- 13. researchgate.net [researchgate.net]

- 14. 9(10H)-ACRIDONE | 578-95-0 [chemicalbook.com]

spectroscopic properties (UV-Vis, fluorescence) of 1,3,4,10-tetrahydroacridin-9(10H)-one

An In-Depth Technical Guide to the Spectroscopic Properties of 1,3,4,10-tetrahydroacridin-9(10H)-one

Introduction: The Acridinone Core in Modern Science

The 1,3,4,10-tetrahydroacridin-9(10H)-one scaffold, a partially saturated derivative of acridin-9(10H)-one, represents a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. Its structure is related to tacrine (9-amino-1,2,3,4-tetrahydroacridine), a foundational, albeit hepatotoxic, acetylcholinesterase (AChE) inhibitor once used for the treatment of Alzheimer's disease[1][2]. The intrinsic photophysical properties of this conjugated system, governed by the acridinone chromophore, make it a versatile tool. Understanding its behavior under electromagnetic radiation through UV-Visible (UV-Vis) absorption and fluorescence spectroscopy is paramount for its development in applications ranging from novel therapeutics to molecular probes.[3]

This guide provides a comprehensive overview of the core spectroscopic properties of 1,3,4,10-tetrahydroacridin-9(10H)-one, grounded in the fundamental principles of photochemistry. We will explore the causality behind its spectral behavior, provide field-proven experimental protocols for its characterization, and discuss how environmental factors like solvent polarity and pH can be leveraged to modulate its optical response.

Theoretical Framework: The Photophysics of an Acridinone Derivative

All photophysical processes begin with the absorption of a photon. In a molecule like 1,3,4,10-tetrahydroacridin-9(10H)-one, the energy from an ultraviolet or visible photon promotes an electron from a lower-energy ground state (S₀) to a higher-energy excited state (typically S₁ or S₂).[4][5] This process is incredibly fast, occurring on the femtosecond (10⁻¹⁵ s) timescale.

Once in an excited state, the molecule can return to the ground state through several pathways, which are elegantly illustrated by a Jablonski diagram.[6][7][8][9]

Caption: A Jablonski diagram illustrating key photophysical transitions.

-

Absorption: A photon excites an electron from the ground state (S₀) to a vibrational level of an excited singlet state (S₁ or S₂).

-

Vibrational Relaxation & Internal Conversion: The molecule rapidly loses excess vibrational energy as heat to its surroundings (e.g., solvent molecules) and relaxes to the lowest vibrational level of the S₁ state. This process is non-radiative and occurs on the picosecond (10⁻¹² s) timescale.[7]

-

Fluorescence: The molecule returns from the S₁ state to the S₀ ground state by emitting a photon.[10] Because energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This emission process typically occurs within nanoseconds (10⁻⁹ s).

UV-Visible Absorption Characteristics

The UV-Vis absorption spectrum reveals the electronic transitions available to the molecule. For the acridinone core, the spectrum is typically characterized by structured absorption bands in the UV-A and near-visible regions, arising from π-π* transitions within the conjugated aromatic system. The parent compound, 9(10H)-Acridinone, shows distinct peaks around 250 nm, with a broader, less intense band extending towards 400 nm.[11] The tetrahydro- derivative is expected to have a similar profile, though the partial saturation of one ring may slightly alter the transition energies.

The Effect of Solvent Polarity (Solvatochromism)

Solvatochromism is the change in the color of a solution (i.e., a shift in the absorption or emission spectrum) with a change in solvent polarity.[12] The acridinone scaffold, with its electron-donating nitrogen atom and electron-withdrawing carbonyl group, possesses a dipole moment that changes upon electronic excitation.

-

Hypsochromic Shift (Blue Shift): In polar, protic solvents (like ethanol or water), the ground state can be stabilized by hydrogen bonding. If this stabilization is greater than the stabilization of the excited state, the energy gap for the transition increases, resulting in a shift of the absorption maximum (λ_max) to a shorter wavelength.

-

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, it will be more strongly stabilized by polar solvents. This reduces the energy gap for the transition, causing a shift of λ_max to a longer wavelength.[12] For many acridine derivatives, this is the more common observation in fluorescence emission.[13]

The Effect of pH (Acidochromism)

The spectroscopic properties of 1,3,4,10-tetrahydroacridin-9(10H)-one are highly sensitive to pH. The molecule has two primary sites for protonation/deprotonation: the heterocyclic nitrogen and the enolizable carbonyl group.

-

Acidic Conditions: In acidic media, the nitrogen atom can be protonated. This alters the electronic distribution of the entire chromophore, typically leading to significant shifts in the absorption spectrum.

-

Basic Conditions: In strongly basic media, a proton can be abstracted, forming an enolate. This extends the conjugation and results in a pronounced bathochromic (red) shift, often accompanied by a visible color change.[14][15]

Table 1: Representative UV-Vis Absorption Data for Acridinone Analogs

| Solvent/Condition | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Causality & Insight | Reference |

| Dichloromethane | ~385, 405 | Varies | In a non-polar, aprotic solvent, the spectrum reflects the intrinsic electronic transitions with minimal perturbation. | [16] |

| Ethanol | ~380, 400 | Varies | The protic nature of ethanol can stabilize the ground state via H-bonding, potentially causing a slight hypsochromic (blue) shift. | [11] |

| Acidic (pH < 4) | Shifted | Varies | Protonation of the acridine nitrogen alters the chromophore, changing the energy of the π-π* transition. | [14][17] |

| Basic (pH > 10) | Red-shifted | Varies | Deprotonation and formation of an enolate extends the conjugated system, lowering the transition energy. | [14][15] |

| Note: Specific values for the title compound may vary. This table illustrates general trends for the acridinone scaffold. |

Fluorescence Emission Properties

Acridinone derivatives are generally known to be fluorescent, a property that makes them valuable as molecular probes.[3][16] The emission spectrum is typically a mirror image of the lowest-energy absorption band and is characterized by the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F).

-

Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. A larger Stokes shift is often desirable in imaging applications to minimize self-absorption and simplify optical filtering.

-

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It ranges from 0 to 1. A high quantum yield (approaching 1) indicates that fluorescence is the dominant de-excitation pathway. For some acridinone-based materials, quantum yields can be very high, exceeding 90%.[16]

Solvent and pH Effects on Emission

Similar to absorption, fluorescence is highly dependent on the molecular environment.

-

Solvatochromism in Emission: Molecules with an intramolecular charge-transfer (ICT) character in their excited state often exhibit significant red-shifting of their emission in polar solvents.[13] The more polar excited state is stabilized, lowering its energy and thus the energy of the emitted photon. This makes the compound a potential sensor for microenvironmental polarity.

-

pH-Dependent Fluorescence: Changes in pH can dramatically alter fluorescence intensity. Protonation or deprotonation can introduce new non-radiative decay pathways, leading to fluorescence quenching (a decrease in intensity).[18] Conversely, in some cases, pH changes can lock the molecule into a more rigid or emissive conformation, leading to fluorescence enhancement. The fluorescence of many dyes is known to be stable within the physiological pH range of 5 to 9, which is a critical feature for biological applications.[3][19]

Table 2: Representative Fluorescence Data for Acridinone Analogs

| Solvent | λ_ex (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Causality & Insight | Reference |

| Toluene | 408 | 428 | 20 | High | In a non-polar environment, the Stokes shift is small, and non-radiative decay is often minimized. | [16] |

| Dichloromethane | 405 | 445 | 40 | High | A solvent of intermediate polarity begins to stabilize the excited state, increasing the Stokes shift. | [16] |

| Acetonitrile | 402 | 500 | 98 | Moderate | The highly polar, aprotic solvent significantly stabilizes the charge-transfer excited state, causing a large red-shift in emission. | [16] |

| pH 7.4 Buffer | ~400 | ~450-500 | ~50-100 | Varies | In physiological conditions, the molecule's protonation state is stable, but interactions with water can influence emission. | [3][18] |

| Note: Data are illustrative of the acridinone class and demonstrate environmental sensitivity. |

Field-Proven Experimental Protocols

Accurate and reproducible spectroscopic data acquisition requires careful experimental design. The following protocols provide a robust framework for characterizing 1,3,4,10-tetrahydroacridin-9(10H)-one.

General Experimental Workflow

The process for both UV-Vis and fluorescence measurements follows a logical sequence to ensure data integrity.

Caption: General workflow for spectroscopic analysis.

Protocol for UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_max) and the molar absorptivity (ε).

-

Sample Preparation:

-

Prepare a 1 mM stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol).

-

Create a dilution series in the solvent of interest (e.g., phosphate buffer, acetonitrile) to achieve concentrations where the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A starting concentration of 10 µM is common.

-

-

Instrumentation & Measurement: [5][20][21]

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for signal stability.

-

Select the "Spectrum" mode. Set the wavelength range (e.g., 250 nm to 500 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used for the dilutions. This is your blank.

-

Place the blank in the spectrophotometer and perform a baseline correction or "zero" operation. This subtracts the absorbance of the solvent and cuvette.

-

Replace the blank with a cuvette containing your sample.

-

Acquire the absorbance spectrum.

-

-

Data Analysis:

-

Identify the λ_max values from the resulting spectrum.

-

To determine molar absorptivity (ε), measure the absorbance of several concentrations and plot Absorbance vs. Concentration. The slope of this line, according to the Beer-Lambert Law (A = εbc), will be ε (since path length 'b' is typically 1 cm).

-

Protocol for Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex, λ_em) and characterize the compound's fluorescence profile.

-

Sample Preparation:

-

Use a sample from the same dilution series prepared for UV-Vis. Crucially, ensure the absorbance at the excitation wavelength is low (< 0.1 AU) to avoid inner filter effects where emitted light is re-absorbed by the sample.

-

-

Instrumentation & Measurement: [4][10][22]

-

Emission Spectrum:

-

Set the excitation monochromator to the λ_max determined from the UV-Vis spectrum.

-

Set the emission monochromator to scan a range starting ~20-30 nm above the excitation wavelength to a longer wavelength (e.g., if λ_ex = 400 nm, scan from 420 nm to 700 nm). This avoids interference from Rayleigh scattering of the excitation light.[23][24]

-

Adjust excitation and emission slit widths to optimize the signal-to-noise ratio (5-10 nm is a common starting point).

-

Acquire the emission spectrum. The peak of this spectrum is the λ_em.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the λ_em value just determined.

-

Set the excitation monochromator to scan a range of wavelengths below the emission wavelength (e.g., 250 nm to 480 nm for a λ_em of 500 nm).

-

Acquire the excitation spectrum. The resulting spectrum should closely resemble the absorption spectrum, confirming that the observed fluorescence originates from the absorbing species.[23]

-

-

-

Data Analysis:

-

Identify λ_ex and λ_em from the spectra.

-

Calculate the Stokes Shift: Stokes Shift (nm) = λ_em - λ_ex.

-

Quantum yield determination requires a more complex procedure, typically performed by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard under identical conditions.[25]

-

Conclusion and Future Directions

1,3,4,10-tetrahydroacridin-9(10H)-one is a fluorophore whose optical properties are intricately linked to its electronic structure and molecular environment. Its UV-Vis absorption and fluorescence emission are highly sensitive to solvent polarity and pH, a characteristic that defines it as a potential candidate for developing "smart" molecular probes and sensors. The ability to tune its photophysical response through chemical modification of the acridinone core further enhances its utility. The protocols and principles outlined in this guide provide the necessary foundation for researchers to reliably characterize this compound and unlock its potential in drug discovery, cell biology, and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Characterization of Green Fluorescent Protein by UV-Vis Spectroscopy - STEMart [ste-mart.com]

- 6. ossila.com [ossila.com]

- 7. med.unc.edu [med.unc.edu]

- 8. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 9. horiba.com [horiba.com]

- 10. ossila.com [ossila.com]

- 11. 9(10H)-Acridinone [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. Improved Solvatochromism and Quantum Yields in Acridine through Polarity-Enhanced π-Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. worldscientific.com [worldscientific.com]

- 21. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 22. agilent.com [agilent.com]

- 23. chem.uci.edu [chem.uci.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. rsc.org [rsc.org]

An In-Depth Technical Guide to the Biological Activity of Tetrahydroacridinone Derivatives

Executive Summary

The tetrahydroacridinone scaffold represents a privileged heterocyclic system in medicinal chemistry, building upon the legacy of its progenitor, tacrine (9-amino-1,2,3,4-tetrahydroacridine). While tacrine was a first-generation acetylcholinesterase inhibitor for Alzheimer's disease, its clinical utility was hampered by significant hepatotoxicity.[1][2] This limitation catalyzed extensive research into structurally related compounds, leading to the development of tetrahydroacridinone derivatives with improved safety profiles and a remarkably diverse range of biological activities. This guide provides a comprehensive technical overview of these activities, moving beyond a simple catalog of effects to explore the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern potency and selectivity, and the detailed experimental protocols required for their evaluation. We will delve into the established neuroprotective roles of these compounds in the context of Alzheimer's disease, their potent anticancer activities via mechanisms like DNA intercalation and apoptosis induction, and emerging applications as antimicrobial, anti-inflammatory, and antidiabetic agents.[3][4][5] This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of next-generation therapeutics based on the versatile tetrahydroacridinone core.

The Tetrahydroacridinone Scaffold: A Foundation for Therapeutic Diversity

Chemical Architecture and The Tacrine Legacy

The core of a tetrahydroacridinone is a tetracyclic aromatic system, structurally distinct from its precursor, tacrine, by the presence of a carbonyl group in the acridine nucleus. This seemingly minor modification significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic fate, providing a critical handle for mitigating the toxicity associated with tacrine.[2] Tacrine was the first centrally-acting cholinesterase inhibitor approved for Alzheimer's disease, establishing the therapeutic potential of the tetrahydroacridine framework.[2][6] However, the quest to separate its therapeutic efficacy from its adverse effects has been the primary driver for the synthesis and investigation of thousands of derivatives, with the tetrahydroacridinones proving to be a particularly fruitful class.[1][7]

General Synthetic Strategies

The construction of the tetrahydroacridinone skeleton is typically achieved through robust and versatile condensation reactions. A common and efficient method is the multicomponent reaction involving a cyclic ketone (such as dimedone or cyclohexanone), an aromatic amine, and an aldehyde. This approach allows for the rapid assembly of the core structure and the introduction of chemical diversity at multiple positions. Further modifications, such as N-alkylation, substitution on the pendant aryl rings, or functionalization of the amino group, are then employed to fine-tune the biological activity and pharmacokinetic properties of the resulting compounds.[5][6] The strategic placement of different functional groups is paramount, as this dictates the molecule's interaction with its biological targets.[8][9]

Neuroprotective and Anti-Neurodegenerative Activities

The complexity of neurodegenerative disorders like Alzheimer's disease (AD) necessitates a multi-pronged therapeutic approach.[1] Tetrahydroacridinone derivatives have emerged as promising multi-target-directed ligands (MTDLs) capable of concurrently addressing several pathological cascades in AD.[1][10]

Mechanisms of Neuroprotection

-

Cholinesterase Inhibition (AChE & BuChE): A primary strategy in symptomatic AD treatment is to increase acetylcholine (ACh) levels in the synaptic cleft.[6][11] Tetrahydroacridinone derivatives are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation.[12] Molecular docking and kinetic studies reveal that these compounds often engage with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme, leading to a potent, mixed-type inhibition.[1] This dual-site binding is a key advantage over simpler inhibitors.

-

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a critical enzyme implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles (NFTs), another hallmark of AD.[1] Certain tetrahydroacridinone hybrids have been specifically designed to dually inhibit both AChE and GSK-3β, thereby targeting both the cholinergic deficit and tau pathology.[1]

-

Modulation of Amyloid-β (Aβ) Aggregation: The aggregation of amyloid-beta peptides into senile plaques is a central event in AD pathogenesis. Several tetrahydroacridinone derivatives have demonstrated the ability to not only inhibit the self-aggregation of Aβ but also to disaggregate pre-formed amyloid fibrils.[11][13][14] This anti-amyloidogenic activity adds a significant disease-modifying dimension to their therapeutic potential.

Structure-Activity Relationship (SAR) for Neuroprotection

SAR studies have provided invaluable insights for optimizing neuroprotective activity. For instance, the length and composition of the linker chain in hybrid molecules significantly influence dual-target (e.g., AChE/GSK-3β) inhibitory potency.[1] Furthermore, substitutions on the acridine nucleus can dramatically affect binding affinity to AChE; electron-withdrawing groups at position 6 are often favorable, while bulky substituents at position 7 can be detrimental due to steric hindrance within the enzyme's active site gorge.[8]

Quantitative Data: Cholinesterase Inhibition

The following table summarizes the inhibitory potency of selected tetrahydroacridinone derivatives against key enzymatic targets in Alzheimer's disease.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |

| Tacrine (Reference) | AChE | 0.223 | [1] |

| Compound 18a (Hybrid) | AChE | 0.047 ± 0.002 | [1] |

| Compound 18a (Hybrid) | GSK-3β | 0.930 ± 0.080 | [1] |

| CHDA Derivative | AChE | Significantly lower than Rivastigmine | [11][13] |

| 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | AChE | 0.066 ± 0.009 | [8] |

Key Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine as acetylcholine is hydrolyzed.

Causality Behind Experimental Choices:

-

Why DTNB (Ellman's Reagent)? 5,5'-dithio-bis-(2-nitrobenzoic acid) is used as a chromogen. It reacts with the sulfhydryl group of thiocholine (the product of acetylthiocholine hydrolysis by AChE) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), whose absorbance can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.

-

Why Acetylthiocholine? It is used as a substrate instead of acetylcholine because its hydrolysis product, thiocholine, is easily detected by DTNB.

-

Why a Plate Reader? A 96-well microplate reader allows for high-throughput screening of multiple compounds at various concentrations simultaneously, making it efficient for determining IC₅₀ values.[13]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0). Prepare stock solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in the buffer. Prepare serial dilutions of the test tetrahydroacridinone derivatives and a reference inhibitor (e.g., Donepezil or Tacrine).

-

Assay Setup: In a 96-well microplate, add the following to each well in order:

-

Phosphate buffer.

-

A solution of the test compound at a specific concentration (or vehicle for control wells).

-

DTNB solution.

-

-

Enzyme Addition: Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).[13]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/time).

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).[13]

-

Anticancer Properties of Tetrahydroacridinones

Beyond neuroprotection, the planar, polycyclic structure of tetrahydroacridinones makes them ideal candidates for interacting with nucleic acids and other key cellular machinery, leading to potent anticancer activity.[3][7]

Mechanisms of Cytotoxicity

-

DNA Intercalation and Topoisomerase Inhibition: The flat aromatic core of these molecules allows them to slide between the base pairs of the DNA double helix (intercalation).[3] This physical distortion of DNA can inhibit critical cellular processes like replication and transcription. Furthermore, some derivatives act as topoisomerase II inhibitors.[9] Topoisomerases are enzymes that resolve DNA tangles during replication; their inhibition leads to DNA damage and ultimately triggers cell death.

-

Induction of Cell Cycle Arrest and Apoptosis: Tetrahydroacridinone derivatives have been shown to arrest the cell cycle, often in the G0/G1 phase, preventing cancer cells from proliferating.[3] Following cell cycle arrest or significant DNA damage, these compounds can trigger apoptosis (programmed cell death), a key mechanism for eliminating malignant cells. This is often confirmed by detecting markers like H2AX phosphorylation (a sign of DNA damage) and the externalization of phosphatidylserine (detected by Annexin V).[3][15]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the cytotoxic activity of representative tetrahydroacridinone derivatives against human cancer cell lines.

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| Compound 1i | A549 | Non-small cell lung | 14.87 | [3] |

| Compound 1i | HT-29 | Colorectal | 5.90 | [3] |

| Etoposide (Ref.) | A549 | Non-small cell lung | Varies | [3] |

| 5-FU (Ref.) | HT-29 | Colorectal | Varies | [3] |

Key Experimental Protocols

Causality Behind Experimental Choices:

-

Why MTT Reagent? The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[16] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent into a purple formazan product. Dead or inactive cells lose this ability.

-

Why a Solubilizing Agent (e.g., DMSO)? The purple formazan crystals are insoluble in aqueous culture medium. A solvent like DMSO is required to dissolve them, creating a colored solution whose absorbance can be quantified.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, HT-29) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the tetrahydroacridinone derivatives. Include wells with vehicle only (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing the MTT reagent (e.g., at 0.5 mg/mL). Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.[17]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Emerging Biological Activities

The chemical versatility of the tetrahydroacridinone scaffold has led to its exploration in several other therapeutic areas.

-

Antimicrobial Activity: In an exciting development, novel tetrahydroacridinone derivatives have been identified as potent antibiotics against multidrug-resistant Gram-positive pathogens, including MRSA.[4] The mechanism is novel, involving the inhibition of Type I signal peptidase (SPase I), an essential enzyme for bacterial protein secretion, and the physical disruption of the bacterial cell membrane.[4] This dual mechanism could reduce the likelihood of resistance development.

-

Anti-inflammatory Effects: Inflammation is a key component of many diseases. Certain tetrahydroacridinone derivatives exhibit anti-inflammatory properties, for example, by inhibiting the hyaluronidase enzyme, which is involved in tissue permeability and degradation.[3] Others have been shown to modulate the production of key pro-inflammatory cytokines such as TNF-α and interleukins, suggesting potential applications in chronic inflammatory conditions.[18][19]

-

Antidiabetic Potential: A very recent area of investigation is the use of these derivatives in managing diabetes. Studies have shown that some compounds can target key proteins in glucose homeostasis, including dipeptidyl peptidase-IV (DPP-IV), sodium-glucose cotransporter 1 (SGLT1), and glucose transporter 2 (GLUT2), demonstrating their potential as multi-target antidiabetic agents.[5]

Conclusion and Future Perspectives

The journey from the toxic first-generation drug tacrine to the modern, multi-functional tetrahydroacridinone derivatives exemplifies a classic medicinal chemistry success story. The scaffold has proven to be exceptionally versatile, yielding compounds with potent activities against neurodegeneration, cancer, bacterial infections, and inflammation. The ability to fine-tune activity through targeted chemical modifications, guided by robust SAR, underscores the platform's potential.

Future research will likely focus on several key areas. First, the continued development of multi-target-directed ligands, particularly for complex diseases like Alzheimer's, remains a high priority.[10] Second, optimizing the pharmacokinetic and safety profiles—including enhancing blood-brain barrier penetration for neuro-therapeutics[13] and minimizing off-target effects for all applications—is crucial for clinical translation. Finally, exploring novel mechanisms and therapeutic targets will undoubtedly expand the already broad biological activity profile of this remarkable chemical class. The tetrahydroacridinone core, with its rich history and promising future, is set to remain a focal point of drug discovery and development for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of tetrahydroacridine derivatives as a novel class of antibiotics against multidrug-resistant Gram-positive pathogens by targeting type I signal peptidase and disrupting bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of novel acridone derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Options in Alzheimer’s Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cholinergic pharmacology of tetrahydroaminoacridine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of novel cytotoxic tetracyclic acridone derivatives and study of their molecular docking, ADMET, QSAR, bioactivity and protein binding properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-: A Technical Guide for Drug Discovery Professionals

Abstract

The 9(2H)-Acridinone, 1,3,4,10-tetrahydro- scaffold represents a privileged heterocyclic system with demonstrated pharmacological significance. Its derivatives have emerged as promising candidates in diverse therapeutic areas, including neurodegenerative disorders, oncology, and virology. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action associated with this versatile chemical entity. We will delve into detailed experimental protocols, quantitative structure-activity relationship data, and the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Acridinone Core and Its Therapeutic Promise

Acridone, a tricyclic aromatic ketone, and its partially saturated derivatives, such as 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, form the backbone of a class of compounds with a rich history in medicinal chemistry. The planar nature of the acridine ring system allows for effective intercalation into DNA, a property that has been historically exploited in the development of anticancer and antimicrobial agents[1]. The tetrahydro- derivative, the focus of this guide, retains significant biological activity while offering a three-dimensional structure that can be further modified to enhance target specificity and reduce off-target toxicity.

The primary pharmacological intrigue of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- and its analogues lies in their multifaceted mechanisms of action. These compounds have been shown to be potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease[2]. Furthermore, emerging research has unveiled their potential as anticancer agents that can induce cell cycle arrest and apoptosis in various cancer cell lines, as well as broad-spectrum antiviral agents. This guide will systematically dissect these pharmacological properties, providing the technical details necessary for their further investigation and development.

Synthesis of the 1,3,4,10-Tetrahydro-9(2H)-acridinone Scaffold

The synthesis of the 1,3,4,10-tetrahydro-9(2H)-acridinone core can be achieved through several synthetic routes. A common and effective method involves the cyclization of N-phenylanthranilic acids, which can be prepared via the Ullmann condensation of an aniline with 2-chlorobenzoic acid. Subsequent hydrogenation of the resulting acridone provides the desired tetrahydro- scaffold.

General Synthetic Protocol

A widely employed synthetic pathway is the acid-catalyzed cyclization of N-phenylanthranilic acid derivatives. This method is robust and allows for the introduction of various substituents on the aromatic rings.

Step 1: Synthesis of N-Phenylanthranilic Acid Derivatives A mixture of a substituted aniline (0.06 M), 2-chlorobenzoic acid (0.06 M), anhydrous potassium carbonate (0.06 M), and copper oxide (3 g) is refluxed in a round-bottomed flask for 4-5 hours[3]. The reaction mixture is then subjected to steam distillation to remove any excess aniline. The residual solution containing the potassium salt of the N-phenylanthranilic acid is treated with charcoal, filtered, and then acidified with hydrochloric acid to precipitate the desired product. The crude product is then recrystallized from aqueous ethanol[3].

Step 2: Cyclization to 9(10H)-Acridone Derivatives The synthesized N-phenylanthranilic acid derivative (0.02 M) is heated with concentrated sulfuric acid (10 mL) on a steam bath for 4 hours[3]. The hot reaction mixture is carefully poured into boiling water, and the resulting precipitate is filtered, washed with hot water, and then boiled with a sodium carbonate solution to purify the acridone derivative. The product is then washed with boiling water and dried[3].

Step 3: Hydrogenation to 1,3,4,10-Tetrahydro-9(2H)-acridinone Derivatives The acridone derivative is dissolved in an appropriate solvent and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere[2]. The reaction is typically carried out at room temperature and atmospheric pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield the 1,3,4,10-tetrahydro-9(2H)-acridinone derivative.

Caption: General workflow for the synthesis of 1,3,4,10-tetrahydro-9(2H)-acridinone.

Anticancer Potential: Targeting Cell Proliferation and Survival

Derivatives of 1,3,4,10-tetrahydro-9(2H)-acridinone have demonstrated significant anticancer activity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.

Quantitative Anticancer Activity

The cytotoxic effects of various 1,3,4,10-tetrahydro-9(2H)-acridinone derivatives have been evaluated using standard in vitro assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | A549 (Lung) | 15.2 ± 1.8 | [4] |

| HT-29 (Colon) | 8.5 ± 0.9 | [4] | |

| HepG2 (Liver) | 11.3 ± 1.2 | [4] | |

| Compound B | MCF-7 (Breast) | 5.7 ± 0.6 | [5] |

| A549 (Lung) | 9.1 ± 1.1 | [5] | |

| Compound C | HeLa (Cervical) | 4.49 ± 0.32 | [6] |

| DU-145 (Prostate) | 10.38 ± 0.42 | [6] |

Mechanism of Action: Induction of G2/M Cell Cycle Arrest

A key mechanism underlying the anticancer activity of these compounds is their ability to induce cell cycle arrest, particularly at the G2/M transition phase. This prevents cancer cells from entering mitosis and ultimately leads to cell death. The signaling pathway often involves the modulation of key cell cycle regulatory proteins.

Caption: Signaling pathway of G2/M cell cycle arrest induced by tetrahydroacridinone derivatives.

This pathway is often initiated by the activation of stress-activated protein kinases like JNK, leading to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which in turn inhibits the Cdk1/Cyclin B1 complex, a key driver of the G2/M transition. Concurrently, some derivatives have been shown to inhibit the pro-survival Akt signaling pathway, which can also contribute to cell cycle arrest[7].

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549, HT-29) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 1,3,4,10-tetrahydro-9(2H)-acridinone derivative or vehicle control for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Neuroprotective Potential: A Multimodal Approach to Alzheimer's Disease

The most well-characterized neuroprotective mechanism of 1,3,4,10-tetrahydro-9(2H)-acridinone derivatives is their potent inhibition of acetylcholinesterase (AChE). By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is beneficial for cognitive function in Alzheimer's disease patients.

Acetylcholinesterase Inhibition

The inhibitory activity of these compounds against AChE is typically measured using the Ellman's method.

| Derivative | AChE IC50 (nM) | Reference |

| Tacrine (Reference) | 100.2 | [8] |

| Compound 3f | 31.2 | [8] |

| Compound 11b | ~20-30 | [8] |

Dual-Action Mechanism: AChE Inhibition and Anti-Amyloid Aggregation

Interestingly, some derivatives exhibit a dual mechanism of action, not only inhibiting AChE but also preventing the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. This dual activity makes them particularly attractive therapeutic candidates.

Caption: Dual neuroprotective mechanism of tetrahydroacridinone derivatives.

Experimental Protocols

4.3.1. Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme. Incubate for a pre-determined time.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

4.3.2. Amyloid-β Aggregation Assay (Thioflavin-T Assay)

-

Reagents: Prepare a solution of Aβ peptide (e.g., Aβ1-42) in a suitable buffer (e.g., phosphate buffer, pH 7.4) and a solution of Thioflavin-T (ThT).

-

Aggregation Assay: Incubate the Aβ peptide solution with or without the test compound at 37°C with gentle agitation for a specified period (e.g., 24-48 hours) to allow for fibril formation.

-

Fluorescence Measurement: After incubation, add the ThT solution to each sample. ThT binds to the β-sheet structures of the amyloid fibrils, resulting in a significant increase in its fluorescence emission. Measure the fluorescence intensity at around 485 nm (excitation at ~450 nm).

-

Data Analysis: Compare the fluorescence intensity of the samples treated with the test compound to that of the untreated control to determine the percentage of inhibition of Aβ aggregation.

Antiviral Potential: A Broad-Spectrum Approach

Acridone derivatives have been reported to possess a broad spectrum of antiviral activity against both DNA and RNA viruses, including herpes simplex virus, cytomegalovirus, dengue virus, and Junin virus[5][9]. The primary mechanism of action is believed to be the inhibition of viral nucleic acid synthesis, likely through the intercalation of the planar acridone ring into the viral DNA or RNA.

While the precise molecular targets for many viruses are still under investigation, the ability of these compounds to interfere with fundamental viral replication processes makes them attractive candidates for the development of broad-spectrum antiviral drugs. Further research is warranted to elucidate the specific viral enzymes or host factors that are targeted by these compounds.

Conclusion and Future Directions

The 9(2H)-Acridinone, 1,3,4,10-tetrahydro- scaffold is a pharmacologically rich platform for the development of novel therapeutics. Its derivatives have demonstrated compelling activity in the realms of oncology and neurodegenerative diseases, with promising indications of broad-spectrum antiviral potential. The multifaceted mechanisms of action, including cell cycle arrest, apoptosis induction, acetylcholinesterase inhibition, and anti-amyloid aggregation, underscore the versatility of this chemical class.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific biological targets. Elucidating the detailed molecular interactions with their targets through techniques such as X-ray crystallography and computational modeling will be crucial for rational drug design. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The continued exploration of the pharmacological potential of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- and its derivatives holds significant promise for addressing unmet medical needs in various disease areas.

References

- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation of MAP Kinases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors with Photoswitchable Inhibition of β-Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Enduring Scaffold: A Comprehensive Technical Guide to 1,3,4,10-Tetrahydroacridin-9(10H)-one and Its Derivatives in Drug Discovery

This guide provides an in-depth exploration of the 1,3,4,10-tetrahydroacridin-9(10H)-one scaffold, a cornerstone in medicinal chemistry. We will navigate through its synthesis, multifaceted biological activities, and the critical structure-activity relationships that have driven its evolution as a privileged structure in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and field-proven insights.

Introduction: The Significance of the Tetrahydroacridinone Core

The 1,3,4,10-tetrahydroacridin-9(10H)-one moiety, a partially saturated derivative of the acridine tricycle, represents a versatile and enduring scaffold in the design of biologically active molecules. Its semi-planar structure allows for effective interaction with various biological targets, most notably enzymes and nucleic acids.[1] Historically, derivatives of this core, particularly 9-amino-1,2,3,4-tetrahydroacridine (tacrine), were among the first approved treatments for Alzheimer's disease, primarily due to their potent inhibition of cholinesterases.[2][3][4] While the clinical use of early-generation compounds was hampered by toxicity, the fundamental efficacy of the tetrahydroacridine scaffold has spurred extensive research into novel analogs with improved safety profiles and expanded therapeutic applications.[5][6]

This guide will systematically deconstruct the chemistry and biology of 1,3,4,10-tetrahydroacridin-9(10H)-one, providing a robust framework for its application in modern drug discovery programs.

Synthetic Strategies: Constructing the Tetrahydroacridinone Nucleus

The synthesis of the 1,3,4,10-tetrahydroacridin-9(10H)-one core and its derivatives is well-established, with several classical and modern methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Friedländer Annulation

A traditional and reliable method for constructing the tetrahydroacridinone skeleton is the Friedländer annulation. This acid-catalyzed condensation reaction typically involves an anthranilic acid derivative and a cyclohexanone. The reaction proceeds through an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration to yield the tricyclic system.

Experimental Protocol: Synthesis of 1,3,4,10-tetrahydroacridin-9(10H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and cyclohexanone (1.1 equivalents).

-

Solvent and Catalyst: Add a suitable high-boiling solvent such as diphenyl ether or Dowtherm A. Introduce a catalytic amount of a strong acid, for example, polyphosphoric acid (PPA) or sulfuric acid.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 180-250 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,3,4,10-tetrahydroacridin-9(10H)-one.

Multicomponent Reactions (MCRs)

More contemporary approaches leverage the efficiency of multicomponent reactions (MCRs) to generate highly functionalized tetrahydroacridinones in a single pot.[7] These reactions offer significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate diverse chemical libraries. A common MCR strategy involves the reaction of an aniline, a β-ketoester, and a chalcone, often catalyzed by a Lewis or Brønsted acid.[8]

Conceptual Workflow for a Three-Component Synthesis

References

- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroaminoacridine (THA) in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (+/-)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol. A potential Alzheimer's disease therapeutic of low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

theoretical and computational studies of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-

Introduction: The Significance of the Acridinone Scaffold

The acridone molecular framework is a privileged structure in medicinal chemistry and materials science. Found in a variety of natural alkaloids, its rigid, planar system allows it to intercalate with DNA and RNA, making it a cornerstone for developing antitumor agents.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, antiviral, and anti-neurodegenerative properties.[1][2]

This guide focuses on a specific, partially saturated derivative: 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (also known as 1,2,3,4-Tetrahydro-9-acridanone).[3][4] This molecule has garnered significant interest for its therapeutic potential, particularly as a lead compound for developing acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and as a foundation for novel antimalarial agents.[5]

The purpose of this whitepaper is to provide researchers, scientists, and drug development professionals with a comprehensive guide to the modern theoretical and computational methodologies employed to elucidate the structural, electronic, and interactive properties of this compound. We will bridge the gap between synthesis and application by explaining the causality behind computational choices, ensuring a robust and validated understanding of the molecule's behavior at an atomic level.

Part 1: Synthesis and Experimental Validation

A robust computational study is always grounded in solid experimental data. The synthesis and characterization of the title compound provide the essential structural confirmation needed to build and validate theoretical models.

Synthetic Pathways

The synthesis of 1,3,4,10-tetrahydro-9(2H)-acridinone can be achieved through several established routes. A common and effective method involves the Ullmann condensation of an aniline with an o-halobenzoic acid to form an N-phenylanthranilic acid, which is then cyclized using a strong acid like sulfuric acid to yield the acridone core.[6][7] Subsequent reduction of the acridone, for instance through catalytic hydrogenation, yields the target tetrahydro- derivative.[5]

An alternative approach involves the aromatization of dihydroacridinone precursors, which can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at high temperatures.[8]

Spectroscopic Characterization: The Experimental Benchmark

Before any computational work commences, the synthesized compound's identity and purity must be unequivocally confirmed. This is a self-validating step; without it, any subsequent theoretical data lacks a verifiable foundation. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.[9]

-